![molecular formula C14H7BrFN3 B2405904 4-(6-Bromo-8-fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile CAS No. 2379918-56-4](/img/structure/B2405904.png)
4-(6-Bromo-8-fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile
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Overview
Description
“4-(6-Bromo-8-fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile” is a chemical compound with the molecular formula C14H7BrFN3 . It has a molecular weight of 316.13 .
Molecular Structure Analysis
The molecular structure of “4-(6-Bromo-8-fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile” consists of a bromine atom and a fluorine atom attached to an imidazo[1,2-a]pyridine ring, which is further connected to a benzonitrile group .Scientific Research Applications
- Application : Researchers have explored transition metal-catalyzed reactions to directly functionalize the imidazo[1,2-a]pyridine scaffold. These reactions allow for the construction of novel derivatives with improved pharmacological properties .
- Application : Scientists have investigated metal-free oxidation methods to modify the imidazo[1,2-a]pyridine core. These approaches enable the introduction of various functional groups, enhancing the compound’s versatility .
- Application : Researchers have harnessed photocatalytic processes to functionalize the imidazo[1,2-a]pyridine scaffold. This strategy allows for rapid and selective modification, leading to diverse derivatives for drug screening .
- Application : Recent studies have identified imidazo[1,2-a]pyridine derivatives, including those related to our compound, as potent antimicrobials against Mtb. These compounds exhibit promising activity both extracellularly and intracellularly, making them potential candidates for tuberculosis drug development .
Transition Metal-Catalyzed Reactions
Metal-Free Oxidation Strategies
Photocatalysis for Scaffold Diversification
Antimicrobial Activity Against Mycobacterium tuberculosis (Mtb)
Mechanism of Action
Target of Action
The primary targets of 4-(6-Bromo-8-fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile are the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal growth factor Receptor 2 (HER2) . These receptors play a crucial role in regulating cell growth and differentiation.
Mode of Action
4-(6-Bromo-8-fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile interacts with its targets (EGFR and HER2) by inhibiting their activity . This inhibition prevents the activation of downstream signaling pathways that are involved in cell proliferation and survival.
Result of Action
The molecular and cellular effects of 4-(6-Bromo-8-fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile’s action include the inhibition of cell proliferation and induction of cell death in cells overexpressing EGFR and HER2 . This can lead to the suppression of tumor growth in cancers that overexpress these receptors.
properties
IUPAC Name |
4-(6-bromo-8-fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7BrFN3/c15-11-5-12(16)14-18-13(8-19(14)7-11)10-3-1-9(6-17)2-4-10/h1-5,7-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCBWVCVEAHAYLP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CN3C=C(C=C(C3=N2)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7BrFN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-Bromo-8-fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile |
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